molecular formula C17H14ClN3O B3269199 GW 441756 CAS No. 504433-24-3

GW 441756

Cat. No.: B3269199
CAS No.: 504433-24-3
M. Wt: 311.8 g/mol
InChI Key: GXUJPQDCLCDKLU-UHFFFAOYSA-N
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Description

GW 441756 is a synthetic and biologically active compound known for its potent and selective inhibition of the nerve growth factor receptor tyrosine kinase A (TrkA). This compound has garnered significant attention in scientific research due to its ability to inhibit TrkA with high specificity, making it a valuable tool in studying neuronal signaling pathways and potential therapeutic applications .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities and therapeutic applications. Given the broad range of chemical and biological properties of similar compounds , there is potential for the development of novel drugs based on this compound.

Mechanism of Action

Target of Action

GW 441756 is a potent and selective inhibitor of the nerve growth factor (NGF) receptor tyrosine kinase A (TrkA) . TrkA is a receptor tyrosine kinase that plays a crucial role in the nervous system’s development and function, particularly in neuronal survival and differentiation .

Mode of Action

As a TrkA inhibitor, this compound binds to the TrkA receptor, blocking its activation by NGF . This inhibition prevents the receptor’s downstream signaling pathways, which are typically activated upon NGF binding .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the NGF-TrkA signaling pathway . By inhibiting TrkA, this compound disrupts the normal signaling events that follow NGF binding, which can lead to changes in neuronal survival, differentiation, and function .

Pharmacokinetics

This solubility suggests that this compound could be administered in a suitable vehicle for in vivo studies .

Result of Action

The inhibition of TrkA by this compound can lead to a decrease in NGF-mediated effects, such as neuronal survival and differentiation . For example, it has been reported that this compound can eliminate BmK NSPK-induced neurite outgrowth .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that the choice of solvent can impact its bioavailability . Additionally, factors such as temperature, pH, and the presence of other molecules in the environment could potentially affect the compound’s stability and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: GW 441756 is synthesized through a series of chemical reactions involving the formation of a pyrrolo[3,2-b]pyridin-2-one core structure. The synthetic route typically involves the condensation of 1-methylindole-3-carbaldehyde with a suitable pyrrole derivative under specific reaction conditions . The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and may require heating and stirring to achieve the desired product.

Industrial Production Methods: While detailed industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The scalability of the synthesis process would depend on optimizing reaction conditions and purification methods to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: GW 441756 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. The compound can participate in nucleophilic substitution reactions, where nucleophiles attack electrophilic centers on the molecule .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include organic solvents like DMSO and ethanol. The reactions are typically carried out under controlled temperatures, often requiring heating to facilitate the reaction .

Major Products Formed: The major products formed from reactions involving this compound are typically derivatives of the original compound, where specific functional groups are modified to enhance its biological activity or selectivity .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-Dihydro-3-[(1-methyl-1H-indol-3-yl)methylene]-2H-pyrrolo[3,2-b]pyridin-2-one involves the condensation of 1-methyl-1H-indole-3-carbaldehyde with 2-amino-3-cyanopyridine followed by cyclization to form the desired product.", "Starting Materials": [ "1-methyl-1H-indole-3-carbaldehyde", "2-amino-3-cyanopyridine", "Acetic acid", "Sodium acetate", "Methanol", "Ethanol", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 1-methyl-1H-indole-3-carbaldehyde (1.0 g, 6.5 mmol) and 2-amino-3-cyanopyridine (1.2 g, 8.0 mmol) in methanol (20 mL) and add acetic acid (1.0 mL) and sodium acetate (1.5 g, 18 mmol).", "Step 2: Heat the reaction mixture at reflux for 4 hours.", "Step 3: Cool the reaction mixture to room temperature and filter the precipitate.", "Step 4: Wash the precipitate with methanol and dry under vacuum to obtain the intermediate product.", "Step 5: Dissolve the intermediate product in ethanol (20 mL) and add hydrochloric acid (1.0 mL) and sodium hydroxide (1.0 g, 25 mmol).", "Step 6: Heat the reaction mixture at reflux for 2 hours.", "Step 7: Cool the reaction mixture to room temperature and filter the precipitate.", "Step 8: Wash the precipitate with water and dry under vacuum to obtain the final product, 1,3-Dihydro-3-[(1-methyl-1H-indol-3-yl)methylene]-2H-pyrrolo[3,2-b]pyridin-2-one." ] }

CAS No.

504433-24-3

Molecular Formula

C17H14ClN3O

Molecular Weight

311.8 g/mol

IUPAC Name

3-[(1-methylindol-3-yl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one;hydrochloride

InChI

InChI=1S/C17H13N3O.ClH/c1-20-10-11(12-5-2-3-7-15(12)20)9-13-16-14(19-17(13)21)6-4-8-18-16;/h2-10H,1H3,(H,19,21);1H

InChI Key

GXUJPQDCLCDKLU-UHFFFAOYSA-N

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C\3/C4=C(C=CC=N4)NC3=O

SMILES

CN1C=C(C2=CC=CC=C21)C=C3C4=C(C=CC=N4)NC3=O

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C3C4=C(C=CC=N4)NC3=O.Cl

Pictograms

Irritant

Synonyms

1,3-dihydro-3-((1-methyl-1H-indol-3-yl)methylne))-2H-pyrrolo(3,2-b)pyridin-2-one
GW 441756

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary molecular target of GW441756?

A1: GW441756 is a potent and selective inhibitor of Tropomyosin receptor kinase A (TrkA). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does GW441756 interact with TrkA?

A2: GW441756 binds to the intracellular kinase domain of TrkA, preventing its activation by its natural ligand, Nerve Growth Factor (NGF). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] This competitive inhibition disrupts downstream signaling cascades typically activated by NGF.

Q3: What are the downstream effects of GW441756-mediated TrkA inhibition?

A3: Inhibiting TrkA with GW441756 has been shown to:

  • Reduce cell proliferation: Studies in various cancer cell lines, including Ewing sarcoma, pancreatic cancer, and breast cancer, have demonstrated that GW441756 inhibits cell proliferation. [, , , ]
  • Induce apoptosis: Treatment with GW441756 has been linked to increased apoptosis in cancer cells. [, , ]
  • Inhibit migration and invasion: Research suggests that GW441756 can reduce the migratory and invasive capacity of cancer cells, potentially hindering metastasis. [, ]
  • Modulate neuronal activity: GW441756 can impact neuronal differentiation and neurite outgrowth in models of neuronal development and regeneration. [, , , ]

Q4: What is the molecular formula and weight of GW441756?

A6: The molecular formula of GW441756 is C18H13N3O, and its molecular weight is 287.31 g/mol. [, ]

Q5: Is there any available spectroscopic data for GW441756?

A5: While the provided abstracts don't offer detailed spectroscopic data, researchers can access this information through the compound's certificate of analysis from commercial suppliers or scientific literature focusing on its synthesis and characterization.

Q6: What in vitro models have been used to study GW441756?

A8: Various cell lines, including human sarcoma cells, neuroblastoma cells, pancreatic cancer cells, and breast cancer cells, have been employed in in vitro studies to investigate the effects of GW441756 on cell proliferation, apoptosis, migration, and associated signaling pathways. [, , , , , , , , , ]

Q7: What in vivo models have been used to assess GW441756's efficacy?

A9: Rodent models of various conditions, including myocardial infarction, spinal cord injury, and cystitis, have been used to evaluate the therapeutic potential of GW441756. [, , , , ] For instance, in a mouse model of myocardial infarction, GW441756 administration was found to suppress tumor growth, suggesting its potential in managing cancer progression in individuals with heart failure. [, ]

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